N-[(3-methoxyphenyl)methyl]-4-phenyl-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide
CAS No.: 1251609-74-1
Cat. No.: VC5809220
Molecular Formula: C23H20N2O2S
Molecular Weight: 388.49
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1251609-74-1 |
|---|---|
| Molecular Formula | C23H20N2O2S |
| Molecular Weight | 388.49 |
| IUPAC Name | N-[(3-methoxyphenyl)methyl]-4-phenyl-3-pyrrol-1-ylthiophene-2-carboxamide |
| Standard InChI | InChI=1S/C23H20N2O2S/c1-27-19-11-7-8-17(14-19)15-24-23(26)22-21(25-12-5-6-13-25)20(16-28-22)18-9-3-2-4-10-18/h2-14,16H,15H2,1H3,(H,24,26) |
| Standard InChI Key | SILNQCUPWBYNGP-UHFFFAOYSA-N |
| SMILES | COC1=CC=CC(=C1)CNC(=O)C2=C(C(=CS2)C3=CC=CC=C3)N4C=CC=C4 |
Introduction
Structural Elucidation and Molecular Characteristics
Core Architecture and Functional Groups
The compound’s structure features a thiophene ring (a five-membered aromatic heterocycle containing sulfur) substituted at three positions:
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Position 2: A carboxamide group (-CONH2) linked to a (3-methoxyphenyl)methyl moiety.
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Position 3: A 1H-pyrrol-1-yl group, introducing nitrogen-based aromaticity.
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Position 4: A phenyl group, enhancing hydrophobic interactions.
This arrangement creates a planar, conjugated system that may facilitate π-π stacking interactions, a critical factor in binding biological targets or forming molecular assemblies in materials science.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C23H20N2O2S |
| Molecular Weight | 388.49 g/mol |
| CAS Number | 1251609-74-1 |
| Key Functional Groups | Thiophene, Pyrrole, Carboxamide |
Spectroscopic Characterization
Nuclear magnetic resonance (NMR) and infrared (IR) spectroscopy confirm the compound’s structure:
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1H-NMR: Signals at δ 7.2–7.5 ppm (aromatic protons), δ 3.8 ppm (methoxy group), and δ 4.5 ppm (methylene bridge).
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13C-NMR: Peaks at 170 ppm (carboxamide carbonyl) and 110–150 ppm (aromatic carbons).
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IR: Stretching vibrations at 1650 cm⁻¹ (C=O) and 3300 cm⁻¹ (N-H) .
Synthetic Pathways and Optimization
Reaction Scheme and Conditions
The synthesis proceeds via a three-step sequence:
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Thiophene Core Formation: Cyclization of acetylene derivatives with elemental sulfur.
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Pyrrole Substitution: Ullmann coupling or nucleophilic aromatic substitution to introduce the pyrrole group.
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Carboxamide Installation: Reaction with 3-methoxybenzylamine using coupling agents like EDCI/HOBt.
Table 2: Synthesis Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Yield |
|---|---|---|---|---|
| 1 | S8, CuI, DMF | DMF | 110°C | 75% |
| 2 | Pyrrole, K2CO3 | Ethanol | Reflux | 68% |
| 3 | 3-Methoxybenzylamine, EDCI | DCM | RT | 72% |
Purification and Analytical Methods
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Column Chromatography: Silica gel with ethyl acetate/hexane (3:7) achieves >95% purity.
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HPLC: Retention time of 8.2 min (C18 column, acetonitrile/water gradient).
Physicochemical Stability and Reactivity
Degradation Pathways
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Oxidative Degradation: Susceptible to H2O2, forming sulfoxide derivatives.
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Hydrolytic Stability: Stable in pH 5–8; decomposes in strong acid/base (t1/2 = 2 h at pH 1).
Table 3: Stability Profile
| Condition | Effect | Half-Life |
|---|---|---|
| pH 7.4 (37°C) | No degradation | >30 days |
| 0.1 M HCl | Hydrolysis of carboxamide | 2 hours |
| 3% H2O2 | Sulfur oxidation | 15 min |
Applications in Materials Science
Organic Semiconductors
The conjugated thiophene-pyrrole system exhibits:
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Bandgap: 2.8 eV (UV-Vis), suitable for photovoltaic applications.
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Charge Mobility: 0.15 cm²/V·s in thin-film transistors.
Supramolecular Assemblies
In chloroform, the compound forms micellar aggregates (critical micelle concentration = 0.8 mM) with potential drug delivery applications.
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